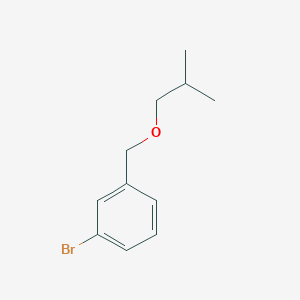
3-Bromobenzyl alcohol, 2-methylpropyl ether
Overview
Description
Scientific Research Applications
Applications in Environmental and Material Sciences
Research on compounds similar to 3-Bromobenzyl alcohol, 2-methylpropyl ether often focuses on their occurrence in various environments and their applications in material science. For instance, novel brominated flame retardants (NBFRs), which may share structural or functional similarities with the specified compound, are extensively studied for their occurrence in indoor air, dust, consumer goods, and food. Such studies highlight the need for more research on the occurrence, environmental fate, and toxicity of these compounds. The detection of high concentrations of certain NBFRs in various environments indicates potential risks and underscores the importance of developing optimized analytical methods for comprehensive monitoring and assessment (Zuiderveen, Slootweg, & de Boer, 2020).
Advancements in Ether Synthesis
The synthesis of ethers, including 3-Bromobenzyl alcohol, 2-methylpropyl ether, has been the subject of significant research, exploring various protocols such as Williamson ether synthesis, the Mitsunobu reaction, and microwave-assisted synthesis. These studies have highlighted the effectiveness of using aqueous micellar solutions as reaction mediums, offering a simple, efficient, economical, and environmentally friendly approach for ether synthesis. Such advancements are critical for the development of new synthetic routes that are more sustainable and have lower environmental impacts (Mandal et al., 2016).
Oxygenated Fuels in Spark Ignition Engines
The application of oxygenated fuels such as alcohols and ethers, potentially including derivatives of 3-Bromobenzyl alcohol, 2-methylpropyl ether, has been extensively reviewed for their use in spark ignition engines. These studies discuss the production, environmental impacts, and potential of these compounds as octane boosters. Oxygenated fuels like ethers burn cleaner than regular gasoline, producing lesser carbon monoxide and nitrogen oxides, thus offering a promising alternative for reducing environmental pollution and enhancing engine performance (Awad et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-(2-methylpropoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJGKDCOPSEZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzyl alcohol, 2-methylpropyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine](/img/structure/B1444866.png)
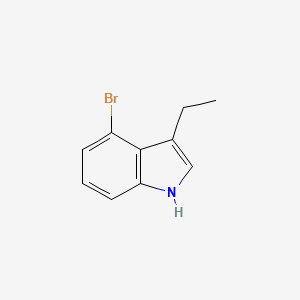
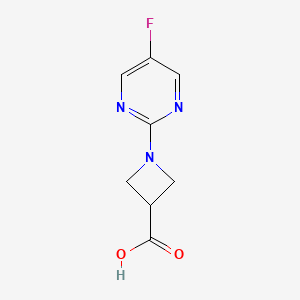
![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)


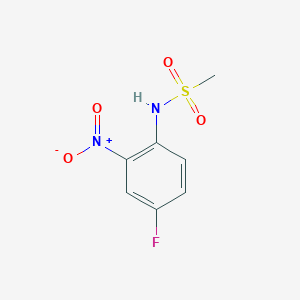
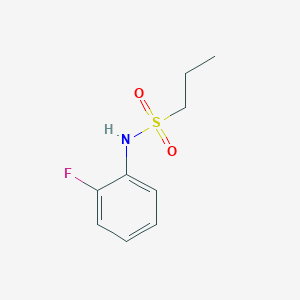

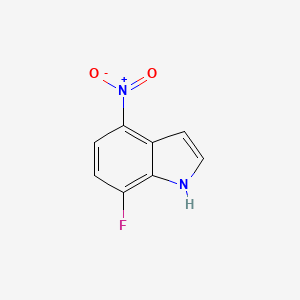

![4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1444884.png)

![3-[(3,3,3-Trifluoropropyl)amino]propanenitrile](/img/structure/B1444886.png)